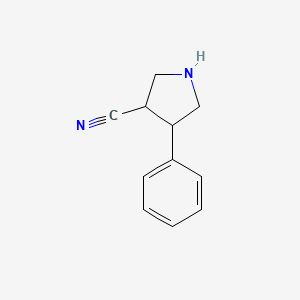![molecular formula C11H21ClN4O2S B1473418 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 2038218-13-0](/img/structure/B1473418.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Overview
Description
The compound “1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride” is a derivative of 1,3,5-trimethyl-1H-pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the sulfonyl group and piperidin-4-amine suggests that this compound might have interesting chemical properties and potential applications in various fields.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One significant application of this compound is in the field of drug metabolism, particularly in assessing cytochrome P450 enzyme inhibitors' potency and selectivity. Cytochrome P450 enzymes are crucial for metabolizing a diverse number of drugs, and understanding the selectivity of inhibitors can aid in predicting drug-drug interactions. Although the compound itself was not directly studied, research in this area lays foundational knowledge for developing selective inhibitors and understanding metabolic pathways, which could encompass derivatives or related compounds (Khojasteh et al., 2011).
Synthesis of N-heterocycles
The compound also finds application in the synthesis of N-heterocycles, a structural motif common in many natural products and therapeutically relevant molecules. For example, chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in asymmetric synthesis, providing a pathway to structurally diverse piperidines, pyrrolidines, and azetidines. This methodology is crucial for developing compounds with potential therapeutic applications, suggesting that derivatives of the subject compound could also be explored for similar synthetic applications (Philip et al., 2020).
Environmental Contamination Removal
Another important application is in environmental science, particularly in the removal of contaminants like sulfamethoxazole from water sources. Research into cleaner, more efficient techniques for removing persistent organic pollutants highlights the broader utility of chemical research in public health and environmental protection. While this research does not directly involve the compound , it underscores the importance of chemical innovations in addressing environmental challenges (Prasannamedha et al., 2020).
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)14(3)13-8)18(16,17)15-6-4-10(12)5-7-15;/h10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANHEORYBPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)



![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)